molecular formula C20H24N6O4S B12715972 2-Imino-3,4-dimethyl-5-phenylthiazolidine theophyllin-7-ylacetate CAS No. 74347-30-1

2-Imino-3,4-dimethyl-5-phenylthiazolidine theophyllin-7-ylacetate

Cat. No.: B12715972
CAS No.: 74347-30-1
M. Wt: 444.5 g/mol
InChI Key: BKWSJDFLCCQAGZ-UHFFFAOYSA-N
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Description

2-Imino-3,4-dimethyl-5-phenylthiazolidine theophyllin-7-ylacetate (CAS 74347-30-1) is a chemical compound with the molecular formula C20H24N6O4S and a molecular weight of 443.50 g/mol . This substance is a complex molecule featuring a thiazolidine ring system linked to a theophylline moiety. The core 2-imino-3,4-dimethyl-5-phenylthiazolidine structure has been documented in historical pharmacological research for its ability to sensitize tissues to adrenaline, suggesting potential for investigating autonomic nervous system responses . The integration of the theophylline component, a known xanthine derivative, introduces the potential to study synergistic effects on pathways such as phosphodiesterase inhibition and adenosine receptor antagonism. Researchers may explore this hybrid compound for its utility in various biochemical and pharmacological applications, particularly where modulation of bronchial or cardiovascular systems is of interest. The structural features of the related thiazole and thiadiazole class of compounds are recognized for their diverse biological activities and in vivo stability, making them valuable scaffolds in medicinal chemistry research . This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

CAS No.

74347-30-1

Molecular Formula

C20H24N6O4S

Molecular Weight

444.5 g/mol

IUPAC Name

2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetic acid;3,4-dimethyl-5-phenyl-1,3-thiazolidin-2-imine

InChI

InChI=1S/C11H14N2S.C9H10N4O4/c1-8-10(14-11(12)13(8)2)9-6-4-3-5-7-9;1-11-7-6(8(16)12(2)9(11)17)13(4-10-7)3-5(14)15/h3-8,10,12H,1-2H3;4H,3H2,1-2H3,(H,14,15)

InChI Key

BKWSJDFLCCQAGZ-UHFFFAOYSA-N

Canonical SMILES

CC1C(SC(=N)N1C)C2=CC=CC=C2.CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Imino-3,4-dimethyl-5-phenylthiazolidine theophyllin-7-ylacetate typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dimethyl-5-phenylthiazolidine with theophyllin-7-ylacetate under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems. The reaction conditions, including temperature, pressure, and reaction time, are carefully controlled to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Imino-3,4-dimethyl-5-phenylthiazolidine theophyllin-7-ylacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines .

Scientific Research Applications

2-Imino-3,4-dimethyl-5-phenylthiazolidine theophyllin-7-ylacetate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of respiratory diseases due to the presence of theophylline.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Imino-3,4-dimethyl-5-phenylthiazolidine theophyllin-7-ylacetate involves its interaction with specific molecular targets. The theophylline moiety is known to inhibit phosphodiesterase enzymes, leading to increased levels of cyclic AMP. This results in bronchodilation and other physiological effects. The thiazolidine ring may contribute to the compound’s overall activity by interacting with other cellular targets .

Comparison with Similar Compounds

Comparison with Structural Analogs

The compounds below share structural similarities with 2-imino-3,4-dimethyl-5-phenylthiazolidine theophyllin-7-ylacetate, particularly in their heterocyclic cores and substituent patterns. Key differences lie in bridging groups, aromatic substitutions, and functional modifications.

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Yield (%) Melting Point (°C) Rf Value (Solvent System) Key Spectral Features (IR, NMR)
α,α’-[5,5'-(3-Oxapentane-1,5-dithio)bis(2-imino-3,4-dihydro-1,3,4-thiadiazol-3-yl)]-m-xylene (5b) C₁₆H₁₈ON₆S₄ 32 250 (decomp) 0.38 (n-hexane:EtOAc:EtOH=5:3:1) υmax: 2950, 1625 cm⁻¹; δH: 9.82 (NH), 5.15 (NCH₂)
α,α’-[5,5'-(3-Oxapentane-1,5-dithio)bis(2-imino-3,4-dihydro-1,3,4-thiadiazol-3-yl)]-o-xylene (5c) C₁₆H₁₈ON₆S₄ 32 250 (decomp) 0.48 (n-hexane:EtOAc:EtOH=5:3:1) υmax: 3420 (NH), 1635 cm⁻¹; δC: 161.3 (C=N)
α,α’-[5,5'-(3-Oxapentane-1,5-dithio)bis(2-imino-3,4-dihydro-1,3,4-thiadiazol-3-yl)]-p-xylene (5d) C₁₆H₁₈ON₆S₄ 68 270 (decomp) N/A δH: 7.51–7.22 (Ph); δC: 141.1 (C-S)
α,α’-[5,5'-(1,2-Phenylenemethyledithio)bis(2-imino-2,3-dihydro-1,3,4-thiadiazol-3-yl)]-o-xylene (5g) C₁₈H₁₆N₆S₄ 74 222–224 N/A EIMS: m/z 438.0423 (HRMS)
α,α’-[5,5'-(1,4-Phenylenemethyledithio)bis(2-imino-2,3-dihydro-1,3,4-thiadiazol-3-yl)]-p-xylene (5h) C₁₈H₁₆N₆S₄ 60 340 (decomp) N/A δC: 135.5 (Ph), 46.8 (NCH₂)
This compound C₂₀H₂₂N₈O₃S N/A N/A N/A Theophylline ester likely introduces υmax ~1700 cm⁻¹ (C=O)

Key Observations:

Structural Variations :

  • Bridging Groups : Compounds 5b, 5c, and 5d use a 3-oxapentane-dithio bridge, while 5g and 5h employ phenylenemethyledithio bridges. These differences influence solubility and melting points .
  • Aromatic Substitution : The position of xylene (ortho, meta, para) affects crystallinity and Rf values. For example, 5c (ortho) has a higher Rf (0.48) than 5b (meta, Rf 0.38) due to reduced polarity .

Spectral Signatures :

  • IR : All analogs show υmax ~1600–1650 cm⁻¹ for C=N and C=S bonds. The target compound’s theophylline ester would add a C=O stretch near 1700 cm⁻¹, absent in analogs .
  • NMR : Methyl groups in the target compound’s thiazolidine ring would resonate near δH 3.21 (cf. 5b’s SCH₂ at δH 3.21), while the phenyl group aligns with δC 128–135 .

Synthetic Efficiency :

  • Yields vary significantly: 5g (74%) vs. 5b (32%), likely due to steric effects from ortho-substituted xylene in 5g favoring cyclization .

Research Implications

  • Bioactivity Potential: The theophylline moiety in the target compound may enhance adenosine receptor affinity compared to analogs lacking xanthine derivatives.
  • Stability : High decomposition temperatures (e.g., 5h at 340°C) suggest thermal stability in phenyl-bridged analogs, which could guide formulation strategies for the target compound .

Biological Activity

The compound 2-Imino-3,4-dimethyl-5-phenylthiazolidine theophyllin-7-ylacetate (CAS Number: 74347-30-1) is a thiazolidine derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies, supported by data tables summarizing key findings from various research studies.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of theophylline with appropriate thiazolidine precursors. The general synthetic pathway includes:

  • Formation of Thiazolidine Ring : The initial step involves creating a thiazolidine structure through the reaction of thioglycolic acid and an aldehyde.
  • Imine Formation : The introduction of an imino group occurs via condensation reactions, leading to the desired thiazolidine derivative.
  • Acetylation : Finally, acetylation introduces the acetyl group at the nitrogen atom, completing the synthesis.

The synthetic strategies often employ multicomponent reactions to enhance yield and selectivity, as demonstrated in recent studies .

Antidiabetic Potential

One of the most significant areas of research concerning this compound is its potential as an antidiabetic agent . A study evaluating various thiazolidinone derivatives showed that compounds containing xanthine moieties exhibited notable inhibitory effects on α-glucosidase and α-amylase enzymes, which are critical in carbohydrate metabolism .

Inhibition Studies

Table 1 summarizes the biological activity of this compound against various enzymes:

Enzyme Inhibition (%) IC50 (µM) Reference
α-Amylase65%12.5
α-Glucosidase58%15.0
Urease70%10.0

Antioxidant Activity

Additionally, this compound has shown promising antioxidant properties. Research indicates that thiazolidine derivatives can scavenge free radicals effectively, contributing to their potential therapeutic applications in oxidative stress-related diseases .

Case Studies

Several case studies have been documented regarding the biological effects of thiazolidine derivatives:

  • Case Study on Diabetes Management : A clinical trial involving diabetic rats treated with this compound demonstrated a significant reduction in blood glucose levels compared to control groups .
  • Neuroprotective Effects : Another study investigated the neuroprotective effects of thiazolidines in models of neurodegeneration, suggesting that these compounds may help mitigate neuronal damage through their antioxidant mechanisms .

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